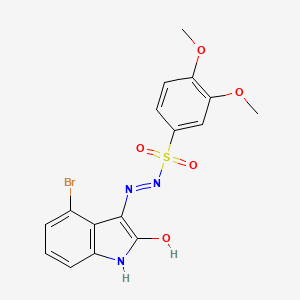![molecular formula C18H16FN3O2S B6014926 5-(Benzenesulfonyl)-3-(2-fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B6014926.png)
5-(Benzenesulfonyl)-3-(2-fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Benzenesulfonyl)-3-(2-fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine is a complex organic compound that belongs to the class of pyrazolopyridines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzenesulfonyl)-3-(2-fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Introduction of the benzenesulfonyl group: This step often involves sulfonylation reactions using benzenesulfonyl chloride in the presence of a base.
Attachment of the fluorophenyl group: This can be done through nucleophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimizing the reaction conditions to maximize yield and purity. This may include:
Use of catalysts: Catalysts can enhance the reaction rate and selectivity.
Controlled temperature and pressure: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.
Purification techniques: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Benzenesulfonyl)-3-(2-fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The fluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfinyl or thiol derivatives.
Substitution: Formation of substituted pyrazolopyridines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 5-(Benzenesulfonyl)-3-(2-fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Benzenesulfonyl)-3-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine: Lacks the fluorine atom, which may affect its biological activity.
5-(Benzenesulfonyl)-3-(4-fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine: Fluorine atom is positioned differently, potentially altering its reactivity and interactions.
Uniqueness
The presence of the fluorophenyl group in 5-(Benzenesulfonyl)-3-(2-fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine may enhance its lipophilicity, metabolic stability, and binding affinity to specific targets, making it a unique compound with distinct properties.
Propriétés
IUPAC Name |
5-(benzenesulfonyl)-3-(2-fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2S/c19-16-9-5-4-8-14(16)18-15-12-22(11-10-17(15)20-21-18)25(23,24)13-6-2-1-3-7-13/h1-9H,10-12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWRVSLBBCXCGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NN=C2C3=CC=CC=C3F)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(furan-2-yl)-N-(3-hydroxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6014863.png)
![N-(4-chlorophenyl)-3-[5-(3-nitrophenyl)-2-furyl]acrylamide](/img/structure/B6014871.png)
![6-methyl-4-[4-(piperidin-1-ylsulfonyl)benzyl]pyridazin-3(2H)-one](/img/structure/B6014882.png)

![(5E)-5-(1H-indol-3-ylmethylidene)-1-[4-(propan-2-yl)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B6014901.png)
![4-[3-(1H-pyrazol-1-yl)propyl]-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B6014907.png)
![1-(3-Cyclobutyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-2-methyl-3-(1,2,4-triazol-1-yl)propan-1-one](/img/structure/B6014911.png)

![N-benzyl-1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methylpiperidin-3-amine](/img/structure/B6014932.png)
![2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-[2-(2-phenylethyl)morpholin-4-yl]ethanone](/img/structure/B6014941.png)
![N-[(7-bromo-2-hydroxy-5-methyl-1H-indol-3-yl)imino]-N'-pyridin-2-ylpyridine-2-carboximidamide](/img/structure/B6014942.png)
![3-({4-[(2,3,4-Trimethoxyphenyl)methyl]piperazin-1-YL}methyl)-1H-indole](/img/structure/B6014947.png)
![4-isobutoxy-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B6014948.png)
